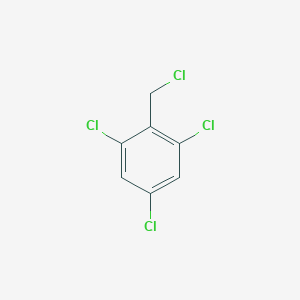

1,3,5-Trichloro-2-(chloromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQRKFOZZUIMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892072 | |

| Record name | 2,4,6-Trichlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17293-03-7, 1344-32-7 | |

| Record name | 1,3,5-Trichloro-2-(chloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17293-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, trichloro(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, trichloro(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-trichloro-2-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y97S5CBLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3,5-Trichloro-2-(chloromethyl)benzene

This guide provides a comprehensive overview of the core physical properties of 1,3,5-Trichloro-2-(chloromethyl)benzene, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of the compound's fundamental characteristics.

Core Physical and Chemical Data

This compound is a chlorinated aromatic compound.[1] At room temperature, it exists as a colorless crystalline solid, which may also be found in powder form.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Unit |

| Molecular Formula | C₇H₄Cl₄ | |

| Molecular Weight | 227.93[1] | g/mol |

| Melting Point | 50.00[1] | °C |

| Boiling Point | 258.00[1] | °C |

| Density | 1.4465[1] | g/cm³ |

| Physical State | Solid[1] | at Room Temperature |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation : The solid sample must be completely dry and finely powdered to ensure efficient and reproducible heat transfer.[2]

-

Capillary Tube Loading : A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample tightly to a height of 2-3 mm.

-

Apparatus : A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath (e.g., mineral oil).

-

Heating : The sample is heated at a steady, slow rate, typically 1-2°C per minute, especially near the expected melting point.

-

Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination

For a solid compound, the boiling point is determined at atmospheric pressure.

Methodology: Thiele Tube Method

-

Sample Preparation : A small amount of the substance is placed in a small test tube (fusion tube).

-

Capillary Inversion : A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.

-

Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling liquid like mineral oil.

-

Heating : The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample uniformly.

-

Observation : As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary. The heat is then removed.

-

Measurement : The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][4][5]

Density Determination

The density of a solid can be determined using the volume displacement method.

Methodology: Volume Displacement

-

Mass Measurement : The mass of a sample of the solid is accurately measured using an analytical balance.

-

Volume Measurement : A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for water-insoluble compounds). The initial volume of the liquid is recorded.

-

Displacement : The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation : The density is calculated by dividing the mass of the solid by its measured volume.

Solubility Assessment

The solubility of this compound is determined by its interaction with various solvents. It has very limited solubility in water due to its hydrophobic nature but is generally soluble in organic solvents.[1]

Methodology: Qualitative Solubility Test

-

Sample Preparation : A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition : A small volume of the solvent (e.g., 1 mL of water, hexane, toluene, or chloroform) is added to the test tube.

-

Observation : The mixture is agitated or sonicated to facilitate dissolution. The sample is observed to determine if it dissolves completely, partially, or not at all at room temperature.

-

Heating : If the substance is not soluble at room temperature, the mixture can be gently heated to observe any change in solubility.

Logical Structure of Physical Properties

The following diagram illustrates the hierarchical relationship of the physical properties of this compound.

Caption: Logical overview of the physical properties of the compound.

References

An In-depth Technical Guide to 1,3,5-Trichloro-2-(chloromethyl)benzene: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1,3,5-Trichloro-2-(chloromethyl)benzene. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound, also known as 2,4,6-trichlorobenzyl chloride, is a tetra-chlorinated aromatic compound. Its key identifiers and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,4,6-Trichlorobenzyl chloride |

| CAS Number | 17293-03-7 |

| Molecular Formula | C₇H₄Cl₄ |

| Molecular Weight | 229.92 g/mol |

| Appearance | Colorless to pale yellow liquid or solid, depending on purity and temperature.[1] |

| Solubility | Generally soluble in organic solvents such as hexane, toluene, and chloroform; very limited solubility in water.[2] |

| State at Room Temp. | Typically a solid. |

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and a chloromethyl group at position 2.

Caption: Chemical structure of this compound.

Synthesis

The primary method for the synthesis of this compound is the free-radical chlorination of 2,4,6-trichlorotoluene. This reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator.

General Reaction Pathway

Caption: General synthesis pathway.

Experimental Protocol (Analogous Synthesis)

Materials:

-

2,4,6-Trichlorotoluene

-

Chlorine gas (dried)

-

UV lamp (mercury immersion lamp) or a radical initiator (e.g., benzoyl peroxide)

-

Concentrated sulfuric acid (for drying chlorine gas)

-

Sodium hydrogen carbonate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle or oil bath

-

Gas wash bottle

-

Safety trap

-

Fractional distillation apparatus with a Vigreux column

Procedure:

-

Apparatus Setup: In a well-ventilated fume hood, assemble the three-necked flask with the UV lamp, gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a scrubber to neutralize excess chlorine and HCl gas produced during the reaction.

-

Drying Chlorine Gas: Pass the chlorine gas through a wash bottle containing concentrated sulfuric acid to ensure it is dry before introduction into the reaction vessel. A second, empty wash bottle should be used as a safety trap.

-

Reaction Initiation: Add 2,4,6-trichlorotoluene to the reaction flask and heat it to its boiling point. Once refluxing, turn on the UV lamp and begin bubbling a steady stream of dried chlorine gas through the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by observing the color of the refluxing liquid and the evolution of HCl gas. The reaction should be continued until the desired degree of chlorination is achieved, which can be determined by monitoring the weight increase of the reaction mixture or by gas chromatography (GC) analysis of aliquots.

-

Work-up: Once the reaction is complete, turn off the UV lamp, heating, and chlorine flow. Allow the mixture to cool to room temperature.

-

Neutralization: Add a small amount of sodium hydrogen carbonate to the crude product to neutralize any dissolved HCl.

-

Purification: Purify the crude product by fractional distillation under reduced pressure using a Vigreux column to obtain this compound.

Reactivity

The reactivity of this compound is primarily dictated by the benzylic chloride group. The chlorine atom of the chloromethyl group is susceptible to nucleophilic substitution reactions. The presence of three electron-withdrawing chlorine atoms on the benzene ring can influence the reactivity of the benzylic position.

Nucleophilic Substitution Reactions

The chloromethyl group is a good leaving group, making the benzylic carbon an electrophilic center that can be attacked by various nucleophiles.

Caption: General nucleophilic substitution pathway.

Examples of Nucleophilic Substitution Reactions (Hypothetical Protocols)

Detailed experimental protocols for the reactivity of this compound are scarce. The following are generalized protocols for common nucleophilic substitution reactions based on the reactivity of benzylic chlorides.

Reaction with Cyanide:

-

Objective: To synthesize 2-(1,3,5-trichlorophenyl)acetonitrile.

-

Procedure: A solution of this compound in a suitable polar aprotic solvent (e.g., acetone, DMF) is treated with a stoichiometric amount of sodium or potassium cyanide. The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction can be monitored by TLC or GC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the nitrile product.[4]

Reaction with Azide:

-

Objective: To synthesize 1-(azidomethyl)-2,4,6-trichlorobenzene.

-

Procedure: this compound is dissolved in a solvent such as DMF or DMSO and treated with sodium azide. The reaction is typically stirred at room temperature for several hours. The product can be isolated by precipitation upon addition of water, followed by filtration and washing.

Reaction with Hydroxide (Hydrolysis):

-

Objective: To synthesize (2,4,6-trichlorophenyl)methanol.

-

Procedure: The hydrolysis of the benzylic chloride can be achieved by reacting it with an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, often in the presence of a phase-transfer catalyst or a co-solvent like THF or acetone to improve solubility. The reaction may require heating to proceed at a reasonable rate. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing specific signaling pathways in which this compound is involved. The biological activity of this specific compound has not been extensively studied. However, related chlorinated toluenes and benzyl chlorides are known to have toxic and potentially carcinogenic effects.[1][5] It is therefore crucial to handle this compound with appropriate safety precautions.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.[6] In case of exposure, seek immediate medical attention. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a well-defined structure and predictable reactivity, primarily centered around nucleophilic substitution at the benzylic position. While specific, detailed experimental protocols for its synthesis and reactions are not widely published, analogous procedures for similar compounds provide a strong basis for its use in chemical synthesis. The lack of information on its biological activity and associated signaling pathways highlights an area for future research. Due to the potential toxicity of chlorinated aromatic compounds, strict adherence to safety protocols is essential when handling this chemical.

References

- 1. epa.gov [epa.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,3,5-Trichloro-2-(chloromethyl)benzene (CAS Number: 17293-03-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(chloromethyl)benzene, also known as 2,4,6-trichlorobenzyl chloride, is a chlorinated aromatic compound with emerging interest in chemical synthesis and potential therapeutic applications.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, purported biological activities, and analytical methodologies to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to pale yellow crystalline substance.[1] It is characterized by its high molecular weight and low solubility in water, while being soluble in various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17293-03-7 | [1] |

| Molecular Formula | C₇H₄Cl₄ | [1][2] |

| Molecular Weight | 229.91 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 279.7 °C | [2] |

| Solubility | Low solubility in water; Soluble in organic solvents. | [1] |

| SMILES | C(Cl)C1=C(Cl)C=C(Cl)C=C1Cl | [1] |

| InChI | InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | [1] |

Synthesis

A common method for the synthesis of chlorinated benzene derivatives is through free-radical chlorination of the corresponding methyl-substituted precursor. The following protocol is adapted from the synthesis of a structurally similar compound, 1-Chloro-2-(trichloromethyl)benzene, and can be applied for the preparation of this compound from 1,3,5-trichlorotoluene.

Experimental Protocol: Free-Radical Chlorination

Objective: To synthesize this compound via free-radical chlorination of 1,3,5-trichlorotoluene.

Materials:

-

1,3,5-trichlorotoluene

-

Chlorine gas (Cl₂)

-

UV light source (e.g., mercury lamp)

-

Inert gas (e.g., Nitrogen or Argon)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate glass reaction vessel with a reflux condenser, gas inlet tube, and thermometer.

-

Gas scrubber for HCl and excess chlorine.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize HCl gas and unreacted chlorine.

-

Charging the Reactor: Charge the flask with 1,3,5-trichlorotoluene.

-

Inert Atmosphere: Purge the system with an inert gas to remove air and moisture.

-

Initiation: Begin heating the 1,3,5-trichlorotoluene to its boiling point under reflux. Once boiling, initiate the reaction by turning on the UV lamp positioned to illuminate the reaction vessel.

-

Chlorination: Introduce a steady stream of chlorine gas through the gas inlet tube into the vigorously stirred, boiling reaction mixture. The reaction is exothermic and the temperature should be carefully monitored.

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing them using Gas Chromatography (GC) to determine the ratio of starting material, monochlorinated product, and potentially di- and trichlorinated byproducts.

-

Completion: Once the desired conversion to this compound is achieved, stop the flow of chlorine gas and turn off the UV lamp and heating source.

-

Work-up: Allow the reaction mixture to cool to room temperature under a stream of inert gas to remove any dissolved HCl and excess chlorine.

-

Purification: The crude product can be purified by vacuum distillation to separate the desired product from unreacted starting material and any over-chlorinated byproducts.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound (TCMB) has been reported to exhibit biological activity, suggesting its potential as a therapeutic agent, particularly in oncology.[2] The primary reported mechanism of action is the inhibition of protein synthesis.[2]

Inhibition of Protein Synthesis

Some sources suggest that TCMB inhibits protein synthesis, a mechanism that could be exploited for cancer therapy.[2] However, the precise molecular target and mechanism of this inhibition are not well-elucidated in the available literature. One source makes a scientifically inaccurate claim of it binding to a "polymerase chain reaction enzyme transcriptase polymerase chain reaction", which should be disregarded. Further research is required to validate and characterize its activity as a protein synthesis inhibitor.

Other Reported Activities

In addition to protein synthesis inhibition, TCMB has been suggested to inhibit enzymes involved in lipid metabolism, such as fatty acid synthase.[2] Inhibition of fatty acid synthase is a recognized strategy in cancer therapy as many cancer cells overexpress this enzyme. Furthermore, TCMB has been reported to induce apoptosis in bladder cells, potentially through the inhibition of DNA synthesis and repair.[2]

Experimental Protocol: Cell-Free Protein Synthesis Assay

To investigate the inhibitory effect of this compound on protein synthesis, a cell-free in vitro translation assay can be employed. This allows for the direct assessment of the compound's effect on the translational machinery without the complexities of cellular uptake and metabolism.

Objective: To determine the in vitro inhibitory effect of this compound on protein synthesis.

Materials:

-

Rabbit reticulocyte lysate or other suitable cell-free protein synthesis system

-

mRNA template (e.g., luciferase mRNA)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate, mRNA template, and the amino acid mixture.

-

Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO) without the compound.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the cell-free system (e.g., 30-37 °C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Precipitation: Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized proteins.

-

Washing: Pellet the precipitated proteins by centrifugation. Wash the pellet with TCA and then with acetone to remove unincorporated radiolabeled amino acids.

-

Quantification: Resuspend the protein pellet in a suitable buffer and add scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of newly synthesized protein. Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the vehicle control.

Workflow for Investigating Protein Synthesis Inhibitors

Caption: General experimental workflow for characterizing a potential protein synthesis inhibitor.

Spectroscopic Data

Table 2: Spectroscopic Data for Related Compounds

| Technique | Compound | Key Observations | Reference(s) |

| GC-MS | 1,3,5-Trichloro-2-methylbenzene | Provides fragmentation patterns for the trichlorotoluene core. | [3] |

| ¹H NMR | 1,3,5-Trichlorobenzene | Aromatic protons would show characteristic shifts. | [4] |

| IR | 1,3,5-Trichlorobenzene | C-Cl and aromatic C-H stretching and bending vibrations would be prominent. | [5] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Due to its chlorinated nature, it may be harmful if ingested or absorbed through the skin.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Logical Relationships and Potential Applications

Caption: Logical relationships between synthesis, the compound, and its potential applications.

Conclusion

This compound is a compound with a defined chemical structure and properties that make it a useful intermediate in organic synthesis. Furthermore, preliminary reports of its biological activities, including the inhibition of protein synthesis and induction of apoptosis, suggest its potential as a lead compound for the development of new anticancer agents. This guide provides a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this molecule. Further rigorous investigation is necessary to fully elucidate its mechanism of action and validate its therapeutic efficacy and safety.

References

Technical Guide: Solubility Profile of 1,3,5-Trichloro-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(chloromethyl)benzene (CAS No. 17293-03-7) is a chlorinated aromatic compound.[1] Its structure, featuring a benzene ring substituted with three chlorine atoms and a chloromethyl group, makes it an important intermediate in the synthesis of various organic compounds, including pesticides, dyes, and pharmaceuticals.[1][2] Understanding the solubility of this compound is critical for its application in chemical synthesis, for developing analytical methods, and for assessing its environmental fate.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility, predicted behavior based on its chemical structure, and a standardized experimental protocol for quantitative solubility determination.

Physicochemical Properties & Predicted Solubility

This compound is typically a colorless crystalline solid or a colorless to pale yellow liquid, depending on purity and temperature.[1][2] The molecular structure is characterized by a nonpolar benzene ring and four C-Cl bonds, which impart a significant degree of hydrophobicity.

Based on the principle of "like dissolves like," its solubility profile can be predicted:

-

Aqueous Solubility: The compound has very limited solubility in water due to its hydrophobic and chlorinated nature.[1][2]

-

Organic Solvents: It is expected to be soluble in a range of non-polar and moderately polar organic solvents.[2] Qualitative data indicates that it is generally soluble in solvents such as hexane, toluene, and chloroform.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17293-03-7 | [2] |

| Molecular Formula | C₇H₄Cl₄ | [2] |

| Molecular Weight | 229.92 g/mol | [2] |

| Appearance | Colorless crystalline solid or powder | [1] |

| State at Room Temp. | Solid | [1] |

| Density | 1.4465 g/cm³ | [1] |

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively reported in publicly accessible scientific literature. The following table is provided as a template for researchers to populate as data becomes available through experimental determination.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | TBD | TBD | TBD |

| Toluene | TBD | TBD | TBD |

| Chloroform | TBD | TBD | TBD |

| Acetone | TBD | TBD | TBD |

| Ethanol | TBD | TBD | TBD |

| Methanol | TBD | TBD | TBD |

| Dichloromethane | TBD | TBD | TBD |

| Ethyl Acetate | TBD | TBD | TBD |

TBD: To Be Determined

Standardized Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method against a set of known standards.

-

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the standardized protocol for determining the solubility of the target compound.

Caption: Workflow for Experimental Solubility Determination.

References

Spectroscopic Data for 1,3,5-Trichloro-2-(chloromethyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(chloromethyl)benzene, also known by its synonym 2,4,6-trichlorobenzyl chloride, is a halogenated aromatic compound with the chemical formula C₇H₄Cl₄. Its structure, featuring a benzene ring substituted with three chlorine atoms and a chloromethyl group, makes it a subject of interest in synthetic organic chemistry and potentially in the development of new chemical entities. This technical guide provides a summary of available spectroscopic information for this compound, crucial for its identification, characterization, and quality control in research and development settings.

It is important to note that while the existence of this compound is documented, publicly available experimental spectroscopic data is limited. Much of the available information is predictive or found within chemical supplier databases without detailed experimental context.

Spectroscopic Data Summary

Due to the scarcity of experimentally acquired and published spectra for this compound, this section presents predicted data and general expectations for the spectroscopic behavior of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show two distinct signals:

-

A singlet corresponding to the two equivalent aromatic protons (H-4 and H-6). The chemical shift of this signal would be influenced by the electron-withdrawing effects of the three chlorine atoms and the chloromethyl group, likely appearing in the downfield region typical for aromatic protons.

-

A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. This signal is expected to appear further downfield than a typical methyl group due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

¹³C NMR (Carbon NMR): The carbon NMR spectrum is anticipated to display four signals corresponding to the four unique carbon environments in the molecule:

-

One signal for the two equivalent aromatic carbons bearing hydrogen atoms (C-4 and C-6).

-

One signal for the aromatic carbon attached to the chloromethyl group (C-2).

-

One signal for the two equivalent aromatic carbons bearing chlorine atoms (C-1, C-3, and C-5).

-

One signal for the carbon of the chloromethyl group (-CH₂Cl).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~ 7.4 - 7.6 | Singlet (2H) |

| ¹H | ~ 4.6 - 4.8 | Singlet (2H) |

| ¹³C | ~ 135 - 140 | Singlet |

| ¹³C | ~ 130 - 135 | Singlet |

| ¹³C | ~ 128 - 132 | Singlet |

| ¹³C | ~ 45 - 50 | Singlet |

Note: These are estimated values and actual experimental data may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

-

C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

-

C-H bending (aliphatic): Around 1450-1350 cm⁻¹

-

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 229.91 g/mol ), the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks would be characteristic of a molecule containing four chlorine atoms.

-

Fragment Ions: Fragmentation may involve the loss of a chlorine atom, a chloromethyl radical, or other characteristic fragments, leading to additional peaks in the spectrum.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 228, 230, 232, 234, 236 | Isotopic cluster of the molecular ion [M]⁺ |

| 193, 195, 197, 199 | Loss of a chlorine atom [M-Cl]⁺ |

| 179, 181, 183 | Loss of the chloromethyl group [M-CH₂Cl]⁺ |

Experimental Protocols

General NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and process the data to obtain the final transmittance or absorbance spectrum.

General Mass Spectrometry Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Health and safety information for 1,3,5-Trichloro-2-(chloromethyl)benzene

An In-depth Technical Guide to the Health and Safety of 1,3,5-Trichloro-2-(chloromethyl)benzene

Disclaimer: This document provides a summary of available health and safety information for this compound. It is intended for use by qualified professionals, such as researchers, scientists, and drug development professionals. The toxicological properties of this compound have not been fully investigated, and the information should be used with caution. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Chemical Identification

This guide pertains to this compound, a chlorinated aromatic hydrocarbon.[1] Accurate identification is crucial for ensuring the relevance of safety data.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 2,4,6-trichlorobenzyl chloride[2] |

| CAS Number | 17293-03-7[2] |

| Molecular Formula | C₇H₄Cl₄[2] |

| Molecular Weight | 229.9 g/mol [2] |

| Chemical Structure | (Structure available on PubChem)[2] |

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are limited. The following table includes computed data.

| Property | Value | Source |

| Molecular Weight | 229.9 g/mol | PubChem[2] |

| XLogP3 | 4.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 227.906711 Da | PubChem[2] |

| Monoisotopic Mass | 227.906711 Da | PubChem[2] |

| Topological Polar Surface Area | 0 Ų | PubChem[2] |

| Heavy Atom Count | 11 | PubChem[2] |

Toxicological Information and Hazard Assessment

Due to the lack of specific data, a thorough toxicological risk assessment should be conducted before use. The following diagram outlines the logical workflow for such an assessment.

Caption: A logical workflow for toxicological risk assessment.

Experimental Protocols and Safe Handling

Detailed experimental protocols involving this compound are not available. The following diagram illustrates a general workflow for safely handling hazardous chemicals in a laboratory setting.

Caption: A general workflow for handling hazardous chemicals.

Handling and Storage Recommendations

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhaling any dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In the event of exposure, immediate first aid is crucial. The following are general recommendations based on similar compounds.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Environmental Information

Chlorinated hydrocarbons can be harmful to aquatic life with long-lasting effects.[3] It is crucial to prevent the release of this compound into the environment.[1] All waste materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

References

An In-depth Technical Guide on the Environmental Persistence of 1,3,5-Trichloro-2-(chloromethyl)benzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the environmental persistence of 1,3,5-Trichloro-2-(chloromethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from structurally analogous compounds, primarily the isomers of trichlorobenzene and benzyl chloride, to infer its likely environmental fate and behavior. The document details probable degradation pathways, including biodegradation, photodegradation, and hydrolysis, and discusses soil sorption. Standardized experimental protocols for assessing these environmental endpoints are described, and key quantitative data for surrogate compounds are presented in tabular format for comparative analysis. Visual diagrams of a plausible degradation pathway and a typical experimental workflow are provided to further elucidate the concepts discussed.

Introduction

This compound is a chlorinated aromatic hydrocarbon. Its molecular structure, featuring a trichlorinated benzene ring and a chloromethyl group, suggests a degree of environmental persistence and potential for bioaccumulation. Understanding the environmental fate of such compounds is critical for environmental risk assessment, particularly in the context of pharmaceutical development and manufacturing, where chlorinated intermediates are sometimes used. This guide synthesizes available information on related compounds to provide a robust estimation of the environmental persistence of this compound.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is governed by its physical and chemical properties. For this compound, high lipophilicity and low aqueous solubility are expected, leading to a tendency to partition from water into soil, sediment, and biota.

Environmental Fate and Persistence

The overall persistence of a chemical in the environment is determined by the rates of various degradation and transport processes.

Abiotic Degradation

Photodegradation: In the atmosphere, chlorinated benzenes are primarily degraded by reacting with photochemically produced hydroxyl radicals.[1] The atmospheric half-life of trichlorobenzene isomers is estimated to be in the range of 16 to 38 days.[1]

Hydrolysis: The chloromethyl group in this compound is susceptible to hydrolysis. Benzyl chloride, a structurally similar compound, undergoes slow hydrolysis in water to form benzyl alcohol and hydrochloric acid.[2][3] This reaction is expected to be a relevant degradation pathway in aqueous environments. The hydrolysis of trichlorobenzene itself is not considered a significant environmental fate process, with a reported half-life of 3.4 years for 1,2,4-trichlorobenzene at pH 7 and 25°C.[1]

Biotic Degradation

Aerobic Biodegradation: Under aerobic conditions, chlorinated benzenes with four or fewer chlorine atoms are susceptible to degradation by microorganisms.[4][5] The degradation is typically initiated by dioxygenase enzymes, leading to the formation of chlorocatechols, which are further metabolized.[4][5] The estimated unacclimated biodegradation half-life of 1,2,4-trichlorobenzene in aerobic soil ranges from 28 to 180 days.[6]

Anaerobic Biodegradation: In anaerobic environments, higher chlorinated benzenes can undergo reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms.[7][8] This process is generally slower for less chlorinated benzenes.[4][5] Under methanogenic conditions, all three trichlorobenzene isomers have been observed to degrade to mono- and dichlorobenzenes after a lag period.[1] The first-order biodegradation half-lives for 1,2,3-, 1,2,4-, and 1,3,5-trichlorobenzene in an anaerobic sediment slurry were reported to be approximately 23, 41, and 35 days, respectively.[1]

Soil Sorption and Mobility

The mobility of a chemical in soil is largely determined by its sorption to soil organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing this behavior. A high Koc value indicates strong adsorption to soil and low mobility. Trichlorobenzenes exhibit moderate to high sorption to soil and sediment.

Quantitative Data for Structurally Similar Compounds

The following tables summarize key environmental persistence data for trichlorobenzene isomers, which can be used as surrogates for estimating the behavior of this compound.

Table 1: Environmental Half-Life of Trichlorobenzene Isomers

| Compound | Compartment | Half-Life | Reference |

| Trichlorobenzenes | Air | ~1 month | [9][10] |

| 1,2,4-Trichlorobenzene | Aerobic Soil | 28 - 180 days | [6] |

| 1,2,3-Trichlorobenzene | Anaerobic Sediment | ~23 days | [1] |

| 1,2,4-Trichlorobenzene | Anaerobic Sediment | ~41 days | [1] |

| 1,3,5-Trichlorobenzene | Anaerobic Sediment | ~35 days | [1] |

| 1,2,4-Trichlorobenzene | Water (Volatilization) | 10 - 20 days | [6] |

| 1,3,5-Trichlorobenzene | Surface Soil (Volatilization) | 80 days | [6] |

Table 2: Soil Sorption Coefficients (Koc) for Trichlorobenzene Isomers

| Compound | Log Koc | Reference |

| 1,2,3-Trichlorobenzene | 3.21 - 3.90 | [11] |

| 1,2,4-Trichlorobenzene | 3.10 - 4.03 | [11] |

| 1,3,5-Trichlorobenzene | 2.80 - 3.82 | [11] |

| 1,2,4-Trichlorobenzene | 3.22 | [12] |

Experimental Protocols

The assessment of environmental persistence of chemicals is typically conducted following internationally recognized standardized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).[13]

OECD Guidelines for the Testing of Chemicals

The OECD Guidelines for the Testing of Chemicals provide a framework for evaluating the environmental fate and behavior of substances.[14] Key guidelines relevant to the assessment of this compound include:

-

Section 3: Environmental Fate and Behaviour: This section includes guidelines for testing biodegradation in various environmental compartments, hydrolysis, and adsorption/desorption.[15][16]

-

Ready Biodegradability (e.g., OECD 301): A screening test to assess the potential for rapid and complete biodegradation.

-

Inherent Biodegradability (e.g., OECD 302): A test to assess the potential for a chemical to be biodegraded in a favorable environment.

-

Simulation Tests for Biodegradation in Soil and Water (e.g., OECD 307, 308): These tests provide information on the rate of biodegradation in more environmentally realistic conditions.[14][15]

-

Hydrolysis as a Function of pH (OECD 111): This guideline is used to determine the rate of abiotic degradation in water at different pH levels.[14]

-

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the soil sorption coefficient (Kd and Koc).

-

Visualizations

Plausible Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound, integrating known degradation mechanisms of chlorinated benzenes and benzyl chloride.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. canada.ca [canada.ca]

- 7. microbe.com [microbe.com]

- 8. researchgate.net [researchgate.net]

- 9. Trichlorobenzenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 10. [Table, Overview]. - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. semspub.epa.gov [semspub.epa.gov]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

An In-Depth Technical Guide to Chlorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorinated aromatic compounds (CACs), a significant class of persistent organic pollutants. It covers their synthesis, environmental behavior, mechanisms of toxicity, and the analytical protocols used for their study. This document is intended to serve as a detailed resource for professionals in research, environmental science, and drug development who are engaged with these compounds.

Introduction

Chlorinated aromatic compounds are hydrocarbons containing one or more aromatic rings to which one or more chlorine atoms are attached. This class includes notorious environmental pollutants such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). Due to their chemical stability, resistance to degradation, and lipophilicity, these compounds persist in the environment, bioaccumulate in food chains, and pose significant risks to human health and ecosystems.[1][2] Their toxic effects are extensive and can include immunotoxicity, reproductive issues, hepatotoxicity, and carcinogenesis.[1]

Synthesis of Chlorinated Aromatic Compounds

The introduction of chlorine onto an aromatic ring is a critical transformation in the synthesis of various industrial chemicals, including pesticides, dyes, and pharmaceuticals.[3] However, CACs are also unintentionally formed during industrial processes like waste incineration and chemical manufacturing.[4]

Several methods exist for the chlorination of aromatic compounds. A common industrial approach involves the reaction of an aromatic compound with molecular chlorine, often using a catalyst like ferric chloride.[5] More controlled laboratory syntheses utilize various chlorinating agents to achieve higher selectivity and yield under milder conditions.

| Method | Chlorinating Agent(s) | Catalyst/Conditions | Typical Substrates | Key Characteristics |

| Direct Chlorination | Molecular Chlorine (Cl₂) | Ferric chloride (FeCl₃) or UV irradiation | Toluene, Benzene | Industrial scale; can lead to polychlorinated products and side-chain chlorination.[5] |

| Oxidative Chlorination | Sodium Chlorate (NaClO₃) & Hydrochloric Acid (HCl) | Aqueous medium, mild conditions | Various arenes | Environmentally benign process, avoids organic solvents, good to excellent yields (75-96%).[3] |

| N-Halosuccinimide Chlorination | N-Chlorosuccinimide (NCS) | Trifluoromethanesulfonic acid or Ionic species with microwave assistance | Deactivated aromatics, p-xylene | Effective for less reactive aromatic compounds and offers controlled halogenation. |

| Visible Light-Mediated Chlorination | N,N-dichloroacetamide | Visible light | Substituted toluenes | A metal-free and mild alternative to traditional methods, providing high conversion and yields.[6] |

Environmental Fate and Transport

The environmental persistence of CACs is a primary reason for their global concern. Their chemical structure renders them resistant to both biological and chemical degradation.

-

Persistence and Bioaccumulation : Due to their low water solubility and high lipophilicity (fat-solubility), CACs strongly adsorb to soil, sediments, and particulate matter.[7] This leads to their accumulation in the fatty tissues of organisms and subsequent biomagnification up the food chain.[1]

-

Transport : CACs can undergo long-range transport in the atmosphere, deposited far from their original source. This has led to their detection in remote environments, including the Arctic.

-

Degradation : While highly resistant, CACs can be degraded under certain conditions. Natural transformation primarily occurs through atmospheric oxidation and photolysis in water, often induced by hydroxyl radicals (·OH).[8] Microbial degradation, both aerobic and anaerobic, is a crucial process for the removal of these pollutants from soil and water, though it is often slow.[8][9]

// Nodes Source [label="Industrial Sources\n(e.g., Incineration, Chemical Mfg.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="Release to\nEnvironment", fillcolor="#F1F3F4", fontcolor="#202124"]; Air [label="Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Soil [label="Soil & Sediment", fillcolor="#F1F3F4", fontcolor="#202124"]; Transport [label="Long-Range\nTransport", fillcolor="#FBBC05", fontcolor="#202124"]; Deposition [label="Deposition", fillcolor="#FBBC05", fontcolor="#202124"]; Bioaccumulation [label="Bioaccumulation\n(Food Chain)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation\n(Microbial, Photolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Source -> Release; Release -> Air; Release -> Water; Release -> Soil; Air -> Transport; Transport -> Deposition; Deposition -> Water; Deposition -> Soil; Water -> Bioaccumulation; Soil -> Bioaccumulation; Water -> Degradation; Soil -> Degradation; } dot Caption: Environmental pathways of chlorinated aromatic compounds.

Mechanisms of Toxicity

The toxicity of chlorinated aromatic compounds is multifaceted, but two primary mechanisms are the activation of the Aryl Hydrocarbon Receptor (AhR) and the induction of oxidative stress.

Many of the most potent CACs, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), exert their toxic effects by acting as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][10]

The canonical AhR signaling pathway proceeds as follows:

-

Ligand Binding : A CAC enters the cell and binds to the AhR located in the cytoplasm, which is part of a protein complex.

-

Nuclear Translocation : Ligand binding causes a conformational change, leading to the dissociation of the complex and translocation of the AhR into the nucleus.

-

Dimerization : Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding : This AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[11]

-

Gene Expression : Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1. While this is a detoxification response, the sustained and inappropriate activation of this pathway disrupts normal cellular processes, leading to a wide range of toxic effects.[12]

Exposure to certain chlorinated aromatic compounds, such as chlorobenzenes, can lead to oxidative stress.[13] This occurs when the generation of reactive oxygen species (ROS)—highly reactive molecules like superoxide anions and hydroxyl radicals—overwhelms the cell's antioxidant defense systems.

The degradation of aromatic compounds can form intermediates like epoxides and catechols, which can generate ROS.[13] This overproduction of ROS leads to cellular damage by oxidizing critical biomolecules, including lipids, proteins, and DNA, ultimately contributing to apoptosis (programmed cell death) and other toxic outcomes.[13][14]

// Nodes CAC [label="Chlorinated Aromatic\nCompound (CAC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Cellular Metabolism\n(e.g., by P450 enzymes)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Defense [label="Antioxidant Defenses\n(e.g., GSH, SOD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Damage [label="Oxidative Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomolecules [label="Cellular Components\n(Lipids, Proteins, DNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Adverse Outcomes\n(Apoptosis, Inflammation, Mutagenesis)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges CAC -> Metabolism; Metabolism -> ROS [label="generates"]; ROS -> Defense [label="overwhelms"]; ROS -> Biomolecules [label="attacks"]; Biomolecules -> Damage [label="leads to"]; Damage -> Response; } dot Caption: Induction of oxidative stress by chlorinated aromatics.

Quantitative Toxicological Data

To standardize risk assessment, the concept of Toxic Equivalency Factors (TEFs) is used for dioxin-like compounds.[10] This system expresses the toxicity of a specific CAC congener relative to the most toxic form, TCDD, which is assigned a TEF of 1.0.[3][10] The total toxicity of a mixture can be expressed as a single Toxic Equivalency (TEQ) value.[7] The LD₅₀ (Lethal Dose, 50%) is another critical metric, indicating the dose of a substance required to kill 50% of a test population.[15]

| Compound | CAS Number | WHO 2005 TEF (Human/Mammalian) | Acute Oral LD₅₀ (Rat, mg/kg) |

| PCDDs | |||

| 2,3,7,8-Tetrachloro-dibenzo-p-dioxin (TCDD) | 1746-01-6 | 1 | 0.022 - 0.045 |

| 1,2,3,7,8-Pentachloro-dibenzo-p-dioxin | 40321-76-4 | 1 | Data not readily available |

| PCDFs | |||

| 2,3,7,8-Tetrachloro-dibenzofuran | 51207-31-9 | 0.1 | > 5 |

| 2,3,4,7,8-Pentachloro-dibenzofuran | 57117-31-4 | 0.3 | Data not readily available |

| "Dioxin-like" PCBs (Coplanar) | |||

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 32598-13-3 | 0.0001 | Data not readily available |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 57465-28-8 | 0.1 | Data not readily available |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 32774-16-6 | 0.03 | Data not readily available |

| Other Chlorinated Aromatics | |||

| Hexachlorobenzene | 118-74-1 | Not Applicable | 10,000 |

| Dichlorvos (Example of organophosphate, not CAC) | 62-73-7 | Not Applicable | 56 |

Note: LD₅₀ values can vary significantly based on species, sex, and route of administration.[16] TEF values are consensus estimates for risk assessment.[2][3]

Experimental Protocols

The analysis of CACs in environmental and biological samples requires sophisticated analytical techniques due to their presence at very low concentrations. Toxicological evaluation often involves cell-based assays.

This protocol outlines a standard procedure for the determination of PCBs in soil samples.

-

Sample Extraction :

-

A 10-30g soil sample is mixed with anhydrous sodium sulfate to remove moisture.

-

Extraction is performed using an automated Soxhlet extractor (Method 3541) or pressurized fluid extraction with a 1:1 mixture of acetone and hexane.

-

-

Extract Cleanup :

-

The raw extract often contains interfering compounds that must be removed.

-

A common cleanup procedure is EPA Method 3665, which uses a sulfuric acid/potassium permanganate treatment to destroy many co-extracted organic compounds.[6][17]

-

Alternatively, the extract can be passed through a multi-layer silica gel or florisil column for purification.

-

-

Analysis :

-

The cleaned extract is concentrated and an internal standard is added.

-

The sample is injected into a Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[17]

-

A dual-column system (e.g., DB-5 and DB-1701 columns) is often used for confirmation of results.[18]

-

Quantification is based on the comparison of peak areas to a multi-point calibration curve derived from certified Aroclor or individual congener standards.[19]

-

// Nodes Sample [label="1. Soil Sample\nCollection & Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="2. Solvent Extraction\n(e.g., Pressurized Fluid Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="3. Extract Cleanup\n(e.g., Acid wash, Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="4. Concentration & Solvent Exchange", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="5. GC-ECD/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="6. Data Processing\n(Quantification vs. Standards)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Cleanup; Cleanup -> Concentration; Concentration -> Analysis; Analysis -> Data; } dot Caption: General workflow for analysis of CACs in soil.

This cell-based assay is used to determine if a compound can activate the AhR signaling pathway.[20]

-

Cell Culture :

-

Compound Exposure :

-

Lysis and Luciferase Measurement :

-

Remove the medium and lyse the cells using a specific lysis buffer.

-

Add a luciferin substrate to the cell lysate. If the AhR was activated, the luciferase enzyme will have been produced.

-

The enzyme-substrate reaction produces light (bioluminescence), which is measured using a luminometer.[21]

-

-

Data Analysis :

-

The intensity of the light is directly proportional to the level of AhR activation.

-

Results are often expressed as a fold-change over the vehicle control or used to calculate an EC₅₀ (the concentration that produces 50% of the maximal response).

-

This protocol uses a fluorescent probe to detect the generation of reactive oxygen species within cells.

-

Cell Culture :

-

Culture cells (e.g., human lung epithelial cells A549) on glass slides or in a 96-well plate suitable for fluorescence microscopy or plate reader analysis.

-

-

Compound Exposure :

-

Treat cells with the test chlorinated aromatic compound for the desired time. Include positive (e.g., Rosup) and negative controls.[11]

-

-

Probe Loading :

-

Remove the treatment medium and wash the cells with a buffer (e.g., PBS).

-

Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][22]

-

Incubate the cells with the probe for approximately 30-45 minutes at 37°C in the dark.

-

-

Detection and Analysis :

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader (excitation ~495 nm, emission ~529 nm).

-

The increase in fluorescence intensity corresponds to the level of intracellular ROS.

-

References

- 1. epa.gov [epa.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. rais.ornl.gov [rais.ornl.gov]

- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. academics.lmu.edu [academics.lmu.edu]

- 9. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 10. antbioinc.com [antbioinc.com]

- 11. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 12. esslabshop.com [esslabshop.com]

- 13. sm.unife.it [sm.unife.it]

- 14. flinnsci.com [flinnsci.com]

- 15. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 16. NEMI Method Summary - 8082A [nemi.gov]

- 17. agilent.com [agilent.com]

- 18. gcms.cz [gcms.cz]

- 19. benchchem.com [benchchem.com]

- 20. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. assaygenie.com [assaygenie.com]

The Synthesis of Tetrachlorotoluene: A Historical and Technical Overview

An in-depth guide for researchers and professionals in drug development, detailing the discovery, historical evolution, and key synthetic methodologies for tetrachlorotoluene.

Introduction

Tetrachlorotoluene, a chlorinated aromatic hydrocarbon, represents a family of isomers with significant applications as chemical intermediates in the synthesis of pharmaceuticals, herbicides, and other fine chemicals. The specific substitution pattern of chlorine atoms on the toluene ring dictates the chemical properties and synthetic utility of each isomer. This technical guide provides a comprehensive exploration of the discovery and history of tetrachlorotoluene synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights into the core synthetic routes.

Historical Perspective: An Evolution of Chlorination Chemistry

The precise moment of the first synthesis of a tetrachlorotoluene isomer is not definitively documented in a singular discovery paper. Instead, its history is interwoven with the broader development of chlorination techniques for aromatic compounds, a field that saw significant advancements from the early 20th century onwards.

Early investigations into the direct chlorination of toluene revealed the complexity of the reaction, which typically yields a mixture of mono-, di-, and polychlorinated isomers.[1] The regioselectivity of these reactions was found to be highly dependent on reaction conditions and the catalysts employed. Achieving a high yield of a specific tetrachlorotoluene isomer through direct chlorination of toluene proved to be a formidable challenge due to the activating and directing effects of both the methyl group and the progressively substituted chlorine atoms.

The mid-20th century marked a period of significant progress, driven by the industrial demand for specific chlorinated toluenes as precursors to valuable commercial products, such as herbicides.[2] Research efforts during this era led to the development of more controlled and selective synthetic methods. Notably, the synthesis of 2,3,5,6-tetrachlorotoluene, a key intermediate, was effectively achieved not by direct chlorination of toluene, but through indirect routes, such as the chlorination of p-toluenesulfonyl chloride. This period saw the filing of numerous patents by chemical companies that detailed specific catalysts and conditions to optimize the yield of desired polychlorinated toluene isomers.

Core Synthetic Methodologies

The synthesis of tetrachlorotoluene can be broadly categorized into three main approaches: direct chlorination of toluene and its less-chlorinated derivatives, chlorination of substituted toluenes, and multi-step synthetic sequences involving functional group transformations.

Direct Chlorination of Toluene and Chlorotoluenes

Direct chlorination of toluene is a challenging route for the selective synthesis of a specific tetrachlorotoluene isomer. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the methyl group directs chlorination to the ortho and para positions.[3][4] As the degree of chlorination increases, the deactivating effect of the chlorine atoms slows down the reaction, requiring harsher conditions, which can lead to a complex mixture of products and potential side-chain chlorination.[5][6]

The use of Lewis acid catalysts such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and zirconium tetrachloride (ZrCl₄) is crucial for activating the chlorine molecule.[7] The choice of catalyst can influence the isomer distribution. For instance, some catalysts have been shown to favor the formation of specific trichlorotoluene isomers, which can then be further chlorinated to tetrachlorotoluenes.[8]

Table 1: Representative Data for Direct Chlorination of Toluene Derivatives

| Starting Material | Catalyst | Reaction Conditions | Major Tetrachlorotoluene Isomer(s) | Yield | Reference |

| Trichlorotoluene | ZrCl₄ | Chlorine gas, elevated temperature | Mixture of tetrachlorotoluene isomers | Moderate | [2] |

| p-Chlorotoluene | Iron | Chlorine gas, 25-50°C | Mixture including 2,4,5-trichlorotoluene and tetrachlorotoluenes | Not specified | US3692850A |

| o-Chlorotoluene | Zirconium tetrachloride | Chlorine gas | 2,3,5,6-tetrachlorotoluene (among others) | Not specified | [2] |

Experimental Protocol: General Procedure for Direct Chlorination of a Chlorotoluene

-

Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer is charged with the starting chlorotoluene and the Lewis acid catalyst (e.g., 0.5-2% by weight).

-

Reaction Initiation: The mixture is heated to the desired temperature (typically between 50-100°C).

-

Chlorination: Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the relative amounts of starting material, intermediates, and the desired tetrachlorotoluene isomers.

-